N-Acetyl-D-tryptophan
Description
Properties
IUPAC Name |
(2R)-2-acetamido-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)15-12(13(17)18)6-9-7-14-11-5-3-2-4-10(9)11/h2-5,7,12,14H,6H2,1H3,(H,15,16)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTHIGRZJZPRDV-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018144 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47193737 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2280-01-5 | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280015 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetyl-D-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-acetyl-D-tryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.194 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-tryptophan is typically synthesized through the acetylation of D-tryptophan. One common method involves the reaction of D-tryptophan with acetic anhydride under controlled conditions . Another method involves a cascade reaction starting from indole methylene hydantoin, which undergoes hydrogenation, hydrolysis, and acetylation to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using standard amino acid synthesis techniques. The process typically includes the use of sodium hydroxide as a solvent and involves multiple steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Although less common, reduction reactions can also occur.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium hydroxide are often employed.
Major Products Formed: The major products formed from these reactions include various degradation products, such as tryptophan and its derivatives .
Scientific Research Applications
Neuroprotective Properties
Research indicates that N-acetyl-D-tryptophan may possess neuroprotective effects, although findings are primarily focused on its L-isomer. However, some studies suggest that D-tryptophan derivatives can influence neuroinflammatory responses and neuronal health.
Metabolic Disorders
This compound’s role in metabolic regulation has been investigated, particularly concerning its impact on insulin sensitivity and glucose metabolism.
- Insulin Sensitivity : Some studies have suggested that tryptophan metabolites can affect insulin signaling pathways. While direct studies on NADTrp are sparse, it is plausible that it may share similar pathways with L-tryptophan derivatives .
Therapeutic Potential in Pain Management
The analgesic properties of tryptophan derivatives have been noted in various studies. This compound may contribute to pain modulation through its interaction with neurokinin receptors.
- Neurokinin Receptor Interaction : Research indicates that tryptophan derivatives can influence the activity of neurokinin receptors, which are involved in pain perception and inflammatory responses. This suggests potential applications for NADTrp in pain management therapies .
Role in Gastrointestinal Health
Emerging research highlights the potential role of tryptophan derivatives in gut health, particularly concerning the gut-brain axis.
- Gut Microbiota Interaction : Tryptophan metabolism is closely linked to gut microbiota composition and function. NADTrp could potentially influence microbial profiles or metabolic pathways related to gut health, although specific studies on this compound are needed to confirm these effects .
Summary Table of Applications
| Application Area | Description | Evidence Level |
|---|---|---|
| Neuroprotection | Potential to reduce neuroinflammation and protect neuronal cells from apoptosis | Moderate |
| Metabolic Regulation | Possible effects on insulin sensitivity and glucose metabolism | Low |
| Pain Management | Interaction with neurokinin receptors may provide analgesic effects | Moderate |
| Gastrointestinal Health | Influence on gut microbiota and metabolic pathways related to gastrointestinal health | Low |
Mechanism of Action
N-Acetyl-D-tryptophan exerts its effects primarily through its role as a precursor in biochemical pathways. It is involved in the synthesis of proteins and peptides, where it acts by donating its acetyl group to other molecules. This acetylation process is crucial for the stability and function of many proteins .
Comparison with Similar Compounds
N-Acetyl-L-Tryptophan
- Structural Difference : L-isomer configuration versus D-isomer.
- Pharmaceutical Use: Certified as a reference material for quality control in drug development .
- Metabolic Role: Not implicated in cancer biomarkers, unlike its D-counterpart.
N-Acetyl-DL-Tryptophan (Racemic Mixture)
- Composition : Contains both D- and L-isomers.
- Functional Implications: Biological activity may depend on isomer-specific interactions. Limited evidence on distinct roles compared to pure enantiomers.
Other N-Acylated Amino Acids
- N-Acetyl-L-Leucine and N-Acetyl-Glutamic Acid: Shared Pathway: Biosynthesized via N-acetyl-(amino acid) synthase from acetyl-CoA and specific amino acids . Divergent Roles: In non-small cell lung cancer (NSCLC), both N-Acetyl-D-tryptophan and N-Acetyl-L-leucine levels increase post-treatment with EGFR-TKIs or PD-1/PD-L1 inhibitors, suggesting overlapping metabolic regulation but distinct downstream effects .
Key Research Findings
Disease Biomarkers
| Compound | Role in Disease | Sensitivity/Specificity | Reference |
|---|---|---|---|
| This compound | TNBC vs. non-TNBC discrimination | 90% / 91.3% | |
| N-Acetyl-L-Tryptophan | Neuroprotection in ALS | Not quantified |
Immunomodulatory Effects
| Compound | Effect on Cytokines | Significance (p-value) | Reference |
|---|---|---|---|
| This compound | ↓ IL-2, ↑ TGF-β | p = 0.001 (IL-2) | |
| N-Acetyl-L-Tryptophan | No reported immune role | N/A | — |
Agricultural Impact
| Compound | Function in Rhizosphere | Ecological Role | Reference |
|---|---|---|---|
| This compound | Allelochemical | Inhibits plant growth | |
| Succinic Acid | Allelochemical | Inhibits seed germination |
Metabolic and Pharmacological Pathways
Biological Activity
N-Acetyl-D-tryptophan (D-NAT) is a derivative of the amino acid tryptophan, which has garnered attention for its potential biological activities. This article explores the biological activity of D-NAT, including its effects on cellular mechanisms, neuroprotection, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an acetylated form of D-tryptophan. Its chemical structure can be represented as follows:
This compound exhibits properties similar to its L-isomer (N-acetyl-L-tryptophan), but with distinct biological activities.
Neuroprotective Effects
Research indicates that N-acetyl-L-tryptophan (L-NAT) displays significant neuroprotective properties, particularly in models of neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). In contrast, studies have shown that D-NAT does not exhibit the same protective effects. For instance, L-NAT has been documented to inhibit mitochondrial dysfunction and apoptosis in motor neuron-like cells, while D-NAT lacks these neuroprotective capabilities .
Inflammatory Responses
Inflammation plays a crucial role in various diseases, including neurodegenerative disorders. L-NAT has been shown to inhibit the secretion of pro-inflammatory cytokines and reduce oxidative stress, mechanisms that are not observed with D-NAT. This suggests that while L-NAT may have therapeutic potential in inflammatory conditions, D-NAT does not contribute similarly .
Comparative Analysis of this compound and N-Acetyl-L-Tryptophan
| Property | This compound (D-NAT) | N-Acetyl-L-Tryptophan (L-NAT) |
|---|---|---|
| Neuroprotection | No significant effect | Significant neuroprotection |
| Anti-inflammatory activity | Limited | Strong anti-inflammatory effects |
| Mitochondrial protection | None | Protects against dysfunction |
| Cytokine modulation | Not effective | Reduces pro-inflammatory cytokines |
Case Studies and Research Findings
- Neuroprotection in ALS Models : A study demonstrated that L-NAT effectively protects NSC-34 motor neuron-like cells from cell death by inhibiting mitochondrial cytochrome c release. D-NAT did not show similar protective properties .
- Hepatic Ischemia-Reperfusion Injury : Research on L-NAT indicated its role in protecting hepatocytes during ischemia-reperfusion injury by modulating TLR4/NLRP3 signaling pathways. No studies have reported similar findings for D-NAT .
- Radioprotection : L-NAT has also been evaluated for its radioprotective effects in rodent models, showcasing its ability to mitigate damage from radiation exposure. There is no evidence suggesting that D-NAT possesses radioprotective properties .
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying N-Acetyl-D-tryptophan purity and detecting organic impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (e.g., Macherey-Nagel Nucleosil 100-5 C18) is widely used. Retention times for N-Acetyl-DL-tryptophan and related impurities (e.g., tryptophan-related compound A) are approximately 26.7 and 32.6 minutes, respectively, under optimized conditions. This method ensures detection limits below 0.05% for impurities .
- Key Parameters : Mobile phase composition (e.g., water/acetonitrile gradients), column temperature (25–30°C), and UV detection at 280 nm.
Q. How does this compound differ structurally and functionally from its L-enantiomer?
- Methodological Answer : Chirality significantly impacts biological activity. For example, molecular modeling and NMR studies reveal that N-Acetyl-L-tryptophan (L-NAT) forms a stable complex with neurokinin-1 receptors (NK-1R), whereas the D-enantiomer shows negligible binding. This difference is critical in neuroprotection studies, where L-NAT inhibits caspase activation and mitochondrial cytochrome c release in ALS models, but D-NAT does not .
- Analytical Tools : Chiral separation via HPLC with chiral columns or nuclear magnetic resonance (NMR) spectroscopy using β-cyclodextrin as a chiral selector .
Q. What are the primary biochemical pathways involving this compound in mammalian systems?
- Methodological Answer : While N-Acetyl-L-tryptophan is implicated in tryptophan catabolism via indoleamine 2,3-dioxygenase (IDO) to modulate immune tolerance, the D-enantiomer lacks this activity. Experimental validation involves IDO enzyme assays and LC-MS/MS to quantify kynurenine metabolites .
- Key Model : Use IDO-expressing cell lines (e.g., macrophages) treated with interferon-γ to induce tryptophan degradation.
Advanced Research Questions
Q. How can researchers resolve contradictory data on the neuroprotective effects of this compound across different experimental models?
- Methodological Answer : Contradictions may arise from enantiomeric purity, cell type specificity, or assay conditions. For example, in ALS models, L-NAT reduces caspase-3 activation by 40–60% in NSC-34 motor neurons, while D-NAT shows no effect. Ensure enantiomeric purity via chiral HPLC and validate results across primary neurons and in vivo models .
- Troubleshooting : Include internal controls (e.g., commercial reference standards from NIST or USP) and replicate experiments in blinded setups .
Q. What molecular interactions underlie the enantioselective recognition of this compound by β-cyclodextrin?
- Methodological Answer : 2D ROESY NMR studies demonstrate that the indole ring of D-NAT interacts with β-cyclodextrin’s hydrophobic cavity, while the acetyl group forms hydrogen bonds with hydroxyl residues. These interactions are weaker compared to L-NAT, explaining differential stability constants (e.g., K_L/K_D = 2.3 at 300 K) .
- Experimental Setup : Dissolve compounds in D2O for NMR analysis at 500 MHz, using a mixing time of 300 ms for ROESY spectra.
Q. How does this compound influence metabolite profiles in ecological studies, such as plant-soil interactions?
- Methodological Answer : In Populus euphratica ecosystems, this compound is identified as a differential metabolite (p < 0.05) between litter and bare soil. Use LC-QTOF-MS for untargeted metabolomics and PCA analysis to quantify fold changes (e.g., 1.31-fold increase in litter) .
- Field Application : Combine soil sampling with GC-MS for volatile metabolites and MALDI-TOF for non-volatile compounds.
Data Analysis and Reproducibility
Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate EC50 values. For neuroprotection assays, apply two-way ANOVA to compare caspase activity between L-NAT and D-NAT treatments, with post-hoc Tukey tests .
- Reporting Standards : Adhere to NIH guidelines for preclinical data, including sample size justification and effect size calculations .
Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound for longitudinal studies?
- Methodological Answer : Implement quality control (QC) protocols using USP reference standards. Monitor purity via HPLC (≥98%) and confirm chirality with polarimetry ([α]D²⁰ = -32.5° for D-enantiomer in water). Document synthetic routes (e.g., acetylation of D-tryptophan with acetic anhydride) and storage conditions (-20°C for stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
